![molecular formula C13H16ClN3O3 B2618474 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride CAS No. 2173996-40-0](/img/structure/B2618474.png)
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride
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Overview
Description
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride is a chemical compound that has been used extensively in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 398.87 g/mol. This compound has been the subject of numerous studies due to its potential applications in various fields, including medicine, biology, and chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride is the cereblon protein . This protein plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.
Mode of Action
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride interacts with its target, the cereblon protein, by recruiting it . This recruitment is a critical step in the mechanism of action of the compound, as it enables the subsequent biochemical reactions.
Biochemical Pathways
The recruitment of the cereblon protein by 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride affects several biochemical pathways. These pathways are primarily related to protein homeostasis and cell cycle regulation . The downstream effects of these pathway alterations contribute to the overall action of the compound.
Result of Action
The molecular and cellular effects of 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride’s action are primarily related to its interaction with the cereblon protein . By recruiting this protein, the compound can influence various cellular processes, potentially leading to changes in cell behavior and function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its potential applications in other fields, such as neuroscience and microbiology. Finally, studies are needed to assess the safety and toxicity of this compound in vivo, which will be important for determining its potential use in clinical settings.
In conclusion, 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, the potential applications of this compound are vast, and further research is needed to fully elucidate its properties and potential uses.
Synthesis Methods
The synthesis of 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride involves the reaction of 3-(aminomethyl)benzoic acid with 2,6-dioxopiperidine-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with hydrochloric acid to yield the final compound.
Scientific Research Applications
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been used in the study of neurotransmitter receptors and their role in the central nervous system.
properties
IUPAC Name |
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.ClH/c14-7-8-2-1-3-9(6-8)12(18)15-10-4-5-11(17)16-13(10)19;/h1-3,6,10H,4-5,7,14H2,(H,15,18)(H,16,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXALFJKZQFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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